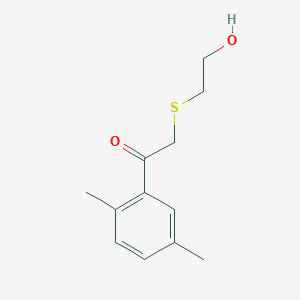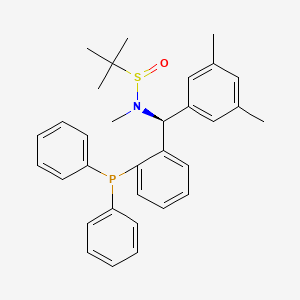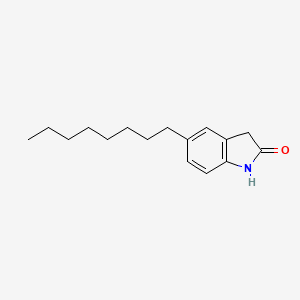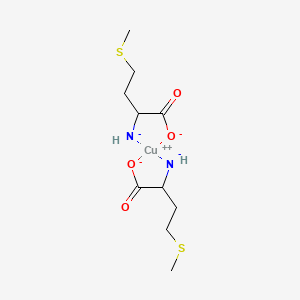
Copper methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper methionine is a chelated compound formed by the combination of copper ions and the amino acid methionine. This compound is of significant interest due to its potential applications in various fields, including nutrition, medicine, and industrial processes. Copper is an essential trace element involved in numerous biological processes, while methionine is an essential amino acid that plays a crucial role in protein synthesis and metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper methionine can be synthesized by reacting methionine with copper salts under controlled conditions. One common method involves the reaction of methionine with copper hydroxide in an aqueous solution. The reaction is typically carried out at a temperature of around 25°C with a pH of 6.8, and the mixture is stirred for about 20 minutes . The resulting product is a this compound chelate.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar principles as laboratory synthesis. The process may include the use of catalysts to enhance the reaction efficiency and yield. The chelation process ensures that the copper ions are effectively bound to the methionine, making the compound more bioavailable and stable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Copper methionine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of copper ions and the functional groups in methionine.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce copper oxide, while reduction can yield copper(I) complexes .
Applications De Recherche Scientifique
Copper methionine has a wide range of scientific research applications:
Biology: this compound plays a role in studying copper metabolism and its effects on biological systems.
Medicine: The compound has potential therapeutic applications, including its use in anticancer treatments.
Industry: In industrial applications, this compound is used as a feed additive to improve the nutritional value of animal feed.
Mécanisme D'action
The mechanism of action of copper methionine involves the interaction of copper ions with various molecular targets and pathways. Copper ions can participate in redox reactions, acting as either electron donors or acceptors. This property allows this compound to influence several biochemical processes, including:
Oxidative Stress: Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage.
Enzyme Activation: Copper is a cofactor for several enzymes, including cytochrome c oxidase and superoxide dismutase, which are involved in cellular respiration and antioxidant defense.
Protein Binding: this compound can bind to proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Copper methionine can be compared with other copper-amino acid complexes, such as copper histidine and copper cysteine:
Copper Histidine: Similar to this compound, copper histidine is used in nutritional supplements and has applications in studying copper metabolism.
Copper Cysteine: Copper cysteine complexes are known for their strong binding affinity and are often used in research on copper transport and detoxification.
Uniqueness of this compound: this compound is unique due to its specific binding properties and bioavailability. The thioether group in methionine provides a distinct coordination environment for copper ions, influencing the compound’s stability and reactivity .
Propriétés
Formule moléculaire |
C10H18CuN2O4S2-2 |
|---|---|
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
copper;2-azanidyl-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C5H10NO2S.Cu/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q2*-1;+2/p-2 |
Clé InChI |
OGKRAMHEYIKPDE-UHFFFAOYSA-L |
SMILES canonique |
CSCCC(C(=O)[O-])[NH-].CSCCC(C(=O)[O-])[NH-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


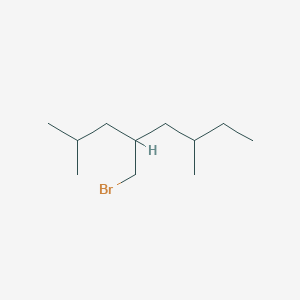
![(6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/no-structure.png)
![(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)
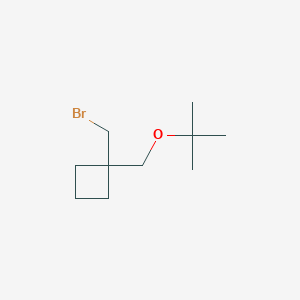
![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
